molecular formula C23H24N2O4S B6005162 N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B6005162
M. Wt: 424.5 g/mol
InChI Key: GLTRMXGRTGDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as DBM, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. DBM has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth and survival. In

Mechanism of Action

The mechanism of action of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are important for cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes, including Akt, mTOR, and NF-κB, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its potency and selectivity for cancer cells. It has been shown to be effective at low concentrations, which is important for minimizing toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, which is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide research. One direction is to improve its solubility and bioavailability, which would make it more suitable for clinical use. Another direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans. Finally, more research is needed to understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.

Synthesis Methods

N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of N-benzylglycine with p-anisylsulfonyl chloride to form N-benzyl-N-(4-methoxyphenylsulfonyl)glycine. This intermediate is then reacted with benzyl bromide to form this compound.

Scientific Research Applications

N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of a variety of cancer cell lines, including prostate, breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(17-20-10-6-3-7-11-20)18-23(26)24-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTRMXGRTGDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.